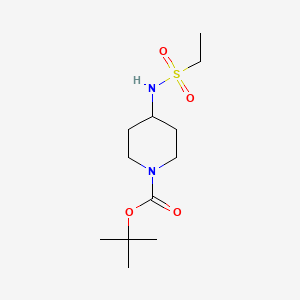

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O4S . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate” were not found, similar compounds such as “tert-butyl 4- (phenylamino)piperidine-1-carboxylate” are used as intermediates in the manufacture of fentanyl and various related derivatives .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Key Intermediates in Drug Synthesis

This compound and its derivatives are often synthesized as key intermediates for various drug molecules. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, an anti-cancer drug. The synthesis route involves acylation, sulfonation, and substitution steps, optimized to achieve a total yield of 20.2% (Wang, Xu, Tang, & Xu, 2015).

Catalytic Applications

A unique application of tert-butylsulfonamide derivatives, closely related to the compound , is in catalytic aminohydroxylation and aziridination of olefins. This showcases its versatility as a nitrogen source in organic synthesis, demonstrating efficient outcomes in catalysis resembling Chloramine-T behavior. The process allows for facile liberation of the amino group under mild acidic conditions, indicating its potential for generating diverse organic compounds (Gontcharov, Liu, & Sharpless, 1999).

Biological and Medicinal Chemistry

Antidepressant and Cognitive Properties

N-Alkylated arylsulfonamide derivatives, including those related to the tert-butyl 4-(ethylsulfonamido)piperidine-1-carboxylate structure, have been identified for their selective serotonin receptor (5-HT7) antagonism. This receptor specificity is crucial for designing drugs aimed at treating complex central nervous system (CNS) disorders. Compounds showing potent and selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor ligand properties demonstrate antidepressant-like and pro-cognitive effects in vivo. Such findings underscore the therapeutic potential of these compounds for CNS disorders (Canale et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-6-8-14(9-7-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNSKKUCHRCECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)

![2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2833440.png)

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)